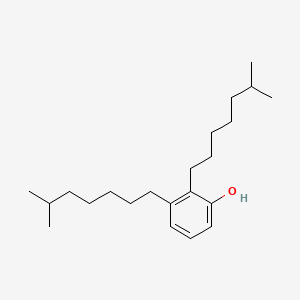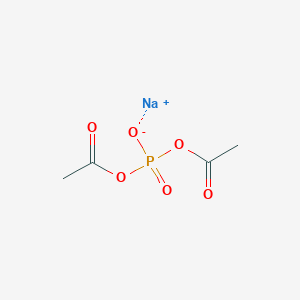
Sodium diacetyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium diacetyl phosphate is an inorganic compound with the chemical formula NaH2PO4. It is a sodium salt of diacetyl phosphate and is commonly used in various industrial and scientific applications. This compound is known for its stability and solubility in water, making it a valuable component in numerous formulations.
准备方法
Synthetic Routes and Reaction Conditions: Sodium diacetyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction can be represented as follows: [ \text{H}_3\text{PO}_4 + \text{NaOH} \rightarrow \text{NaH}_2\text{PO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate. The resulting solution of monosodium phosphate is then partially neutralized with sodium hydroxide to produce this compound .
化学反应分析
Types of Reactions: Sodium diacetyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with sodium chloride or potassium chloride can lead to the formation of corresponding phosphates.
Major Products:
Oxidation: Higher oxidation state phosphates such as sodium pyrophosphate.
Reduction: Lower oxidation state phosphates such as sodium hypophosphite.
Substitution: Formation of other sodium or potassium phosphates.
科学研究应用
Sodium diacetyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Employed in the preparation of biological buffers and media.
Medicine: Utilized in pharmaceutical formulations for its buffering properties.
Industry: Used in food processing as a leavening agent and in detergents as a water softener
作用机制
The mechanism of action of sodium diacetyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. It achieves this by neutralizing acids and bases, thereby stabilizing the pH. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized to form water and other stable compounds .
相似化合物的比较
Sodium phosphate: Similar in its buffering capacity but differs in its chemical structure.
Dipotassium phosphate: Another buffering agent with similar applications but different solubility properties.
Sodium pyrophosphate: Used in similar industrial applications but has a different chemical structure and reactivity.
Uniqueness: Sodium diacetyl phosphate is unique due to its specific solubility and stability properties, making it particularly useful in applications where precise pH control is required. Its ability to form stable solutions and its compatibility with various industrial processes set it apart from other similar compounds .
属性
CAS 编号 |
33249-27-3 |
|---|---|
分子式 |
C4H6NaO6P |
分子量 |
204.05 g/mol |
IUPAC 名称 |
sodium;diacetyl phosphate |
InChI |
InChI=1S/C4H7O6P.Na/c1-3(5)9-11(7,8)10-4(2)6;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChI 键 |
CLRKHNHDNSVNJG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OP(=O)([O-])OC(=O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
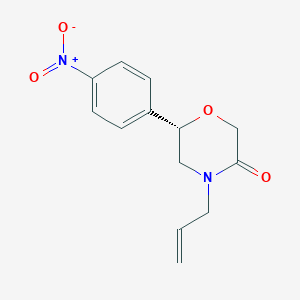

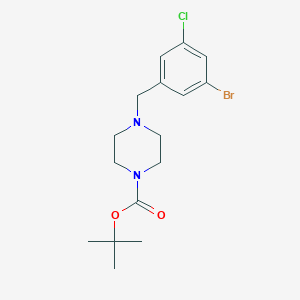
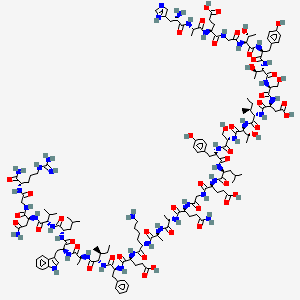
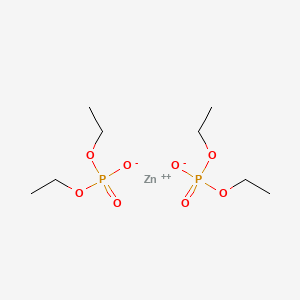
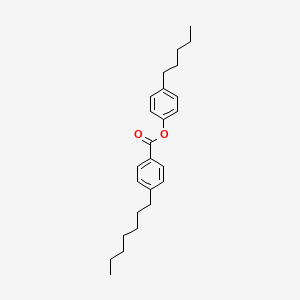
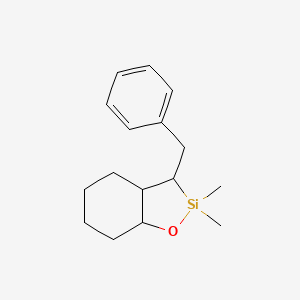
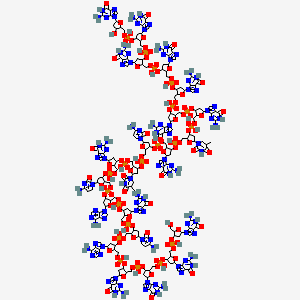

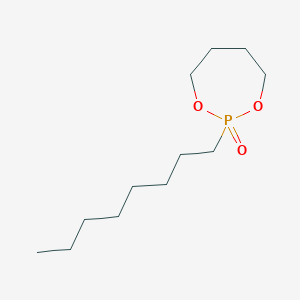

![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
